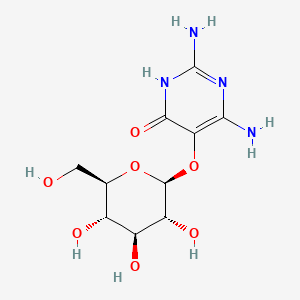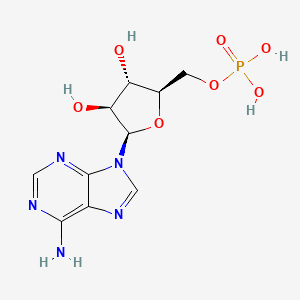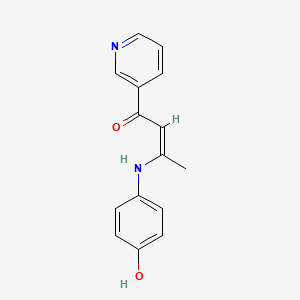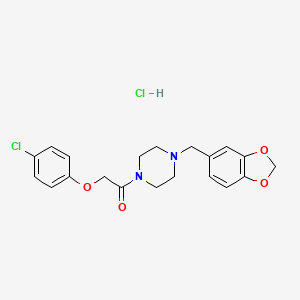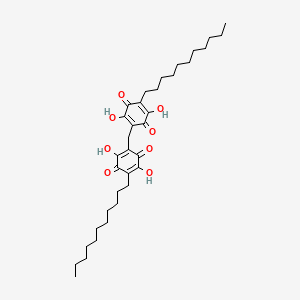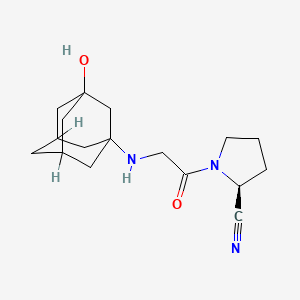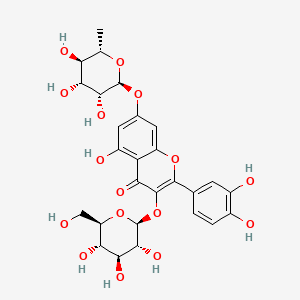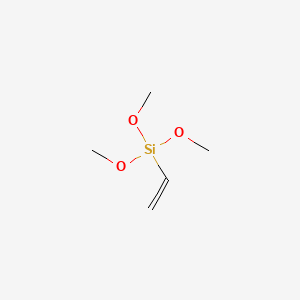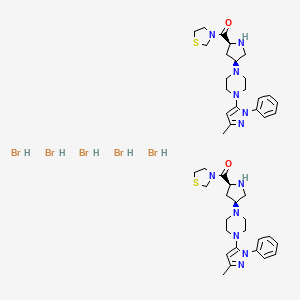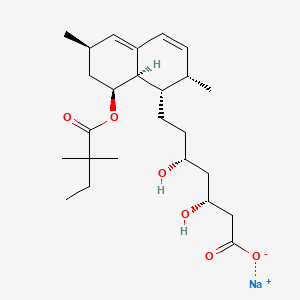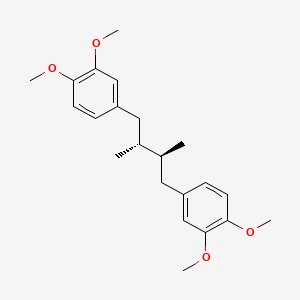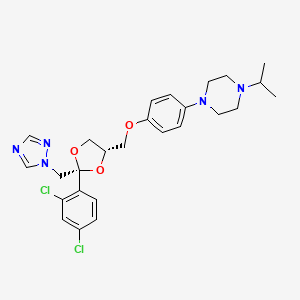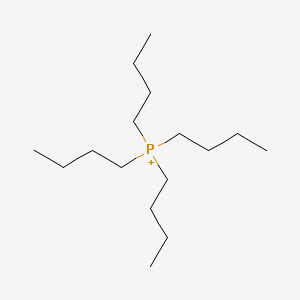
XL147
Übersicht
Beschreibung
XL147, auch bekannt als Pilaralisib, ist ein potenter und hochspezifischer Inhibitor von Klasse-I-Phosphoinositid-3-Kinasen (PI3Ks). Diese Kinasen spielen eine entscheidende Rolle in verschiedenen zellulären Prozessen, darunter Zellwachstum, Proliferation, Differenzierung und Überleben. Eine Dysregulation des PI3K-Signalwegs wird häufig bei verschiedenen Krebsarten beobachtet, was PI3K-Inhibitoren wie this compound zu vielversprechenden Kandidaten für die Krebstherapie macht .
Wissenschaftliche Forschungsanwendungen
XL147 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the PI3K pathway and its role in cellular processes. In biology, it is employed to investigate the effects of PI3K inhibition on cell growth, proliferation, and survival .
In medicine, this compound has shown promise as a therapeutic agent for various cancers, including breast, lung, ovarian, and prostate cancers. It has been found to inhibit tumor growth and enhance the efficacy of chemotherapeutic agents in preclinical models . Additionally, this compound is being explored for its potential in treating other diseases involving dysregulated PI3K signaling, such as autoimmune disorders and inflammatory diseases .
Wirkmechanismus
Biochemical Pathways
The primary biochemical pathway affected by XL147 is the PI3K/PTEN signaling pathway . Dysregulation of this pathway, resulting in hyperactivated PI3K signaling, is frequently observed in various cancers and correlates with tumor growth and survival . By inhibiting PI3K, this compound antagonizes the production of PIP3, thereby inhibiting the PI3K/PTEN pathway and the downstream effects that contribute to tumor growth and survival .
Result of Action
This compound has been shown to inhibit tumor growth and survival in preclinical tumor models . It inhibits proliferation in a panel of tumor cell lines with a wide range of potencies . In mouse xenograft models, oral administration of this compound results in dose-dependent inhibition of phosphorylation of AKT, p70S6K, and S6, leading to significant tumor growth inhibition .
Biochemische Analyse
Biochemical Properties
XL147 interacts with class I PI3Ks (α, β, γ, and δ), inhibiting their activity . In biochemical assays, this compound has shown to be more potent against PI3Kα than against PI3Kβ . It inhibits the formation of phosphatidylinositol 3,4,5-trisphosphate (PIP3) in the membrane, a key molecule in the PI3K signaling pathway .
Cellular Effects
This compound has been shown to inhibit the phosphorylation of AKT, p70S6K, and S6 in multiple tumor cell lines with diverse genetic alterations affecting the PI3K pathway . This results in the inhibition of cellular processes such as proliferation, survival, and migration . This compound does not reduce ATP levels when incubated for 24 hours, indicating a lack of cytotoxicity .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding in an ATP-competitive and reversible manner to class I PI3Ks . This inhibits the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to PIP3, thereby disrupting the PI3K signaling pathway .
Temporal Effects in Laboratory Settings
In mouse xenograft models, oral administration of this compound results in dose-dependent inhibition of phosphorylation of AKT, p70S6K, and S6 with a duration of action of at least 24 hours . Repeat-dose administration of this compound results in significant tumor growth inhibition in multiple human xenograft models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Oral administration of this compound results in dose-dependent inhibition of PI3K pathway components . The exact threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
This compound is involved in the PI3K/PTEN signaling pathway . By inhibiting PI3K, it disrupts the conversion of PIP2 to PIP3, a key step in this pathway .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von XL147 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren sowie spezifischer Temperatur- und Druckbedingungen, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess wird auf höhere Ausbeuten und Reinheit optimiert und beinhaltet oft fortschrittliche Techniken wie kontinuierliche Fließsynthese und automatisierte Reaktionsüberwachung. Das Endprodukt wird einer strengen Qualitätskontrolle unterzogen, um seine Eignung für pharmazeutische Anwendungen zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: XL147 unterliegt hauptsächlich Substitutionsreaktionen, insbesondere nucleophiler aromatischer Substitution, aufgrund des Vorhandenseins elektronenziehender Gruppen an den aromatischen Ringen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, umfassen starke Basen wie Natriumhydrid, Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Reaktionen werden typischerweise in organischen Lösungsmitteln wie Dimethylsulfoxid oder Tetrahydrofuran durchgeführt .
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Nucleophile Substitutionsreaktionen können beispielsweise verschiedene substituierte Derivate von this compound ergeben, während Oxidations- und Reduktionsreaktionen zur Bildung verschiedener Oxidationsstufen der Verbindung führen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeugverbindung verwendet, um den PI3K-Signalweg und seine Rolle in zellulären Prozessen zu untersuchen. In der Biologie wird es verwendet, um die Auswirkungen der PI3K-Hemmung auf Zellwachstum, Proliferation und Überleben zu untersuchen .
In der Medizin hat sich this compound als vielversprechender Therapeutikum für verschiedene Krebsarten erwiesen, darunter Brust-, Lungen-, Eierstock- und Prostatakrebs. Es wurde festgestellt, dass es das Tumorwachstum hemmt und die Wirksamkeit von Chemotherapeutika in präklinischen Modellen verbessert . Darüber hinaus wird this compound für sein Potenzial zur Behandlung anderer Krankheiten mit dysregulierter PI3K-Signalübertragung, wie Autoimmunerkrankungen und entzündlichen Erkrankungen, untersucht .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv die Aktivität von Klasse-I-PI3Ks hemmt. Diese Kinasen sind an der Phosphorylierung von Phosphatidylinositol-4,5-bisphosphat beteiligt, um Phosphatidylinositol-3,4,5-trisphosphat zu erzeugen, ein wichtiges Signalmolekül, das nachgeschaltete Signalwege wie AKT und mTOR aktiviert. Durch die Hemmung der PI3K-Aktivität unterbricht this compound diese Signalwege, was zu einem reduzierten Zellwachstum, einer reduzierten Proliferation und einem reduzierten Überleben führt .
Vergleich Mit ähnlichen Verbindungen
XL147 ist unter den PI3K-Inhibitoren aufgrund seiner hohen Selektivität für Klasse-I-PI3Ks und seiner potenten inhibitorischen Aktivität einzigartig. Ähnliche Verbindungen umfassen andere PI3K-Inhibitoren wie GDC-0941, BKM120 und BEZ235. Während diese Verbindungen ebenfalls den PI3K-Signalweg angreifen, unterscheiden sie sich in ihrer Selektivität, Potenz und ihren pharmakokinetischen Eigenschaften .
Liste ähnlicher Verbindungen:- GDC-0941
- BKM120
- BEZ235
- XL765 (dualer PI3K/mTOR-Inhibitor)
Jede dieser Verbindungen hat ihr eigenes einzigartiges Profil, wodurch sie für verschiedene therapeutische Anwendungen und Forschungszwecke geeignet sind .
Eigenschaften
IUPAC Name |
N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2S2/c1-13-6-9-15(10-7-13)31(28,29)27-21-20(23-16-4-2-3-5-17(16)24-21)22-14-8-11-18-19(12-14)26-30-25-18/h2-12H,1H3,(H,22,23)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMKRQLTIWPEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=NSN=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145779 | |
| Record name | XL 147 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033110-57-4, 956958-53-5 | |
| Record name | XL 147 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 956958-53-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


